Superior Selectivity: MS-PPOH Spares CYP2C19 and CYP2B6, Unlike PPOH
In a direct head-to-head comparison using recombinant enzymes, MS-PPOH exhibited a starkly different selectivity profile compared to its parent compound, PPOH. While PPOH inhibited five epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11) with IC50 values ranging from 23-161 µM, MS-PPOH potently inhibited only CYP2C9 and CYP2C11 (IC50 = 11-16 µM) [1]. Critically, MS-PPOH demonstrated significantly lower activity (IC50 > 90 µM) against CYP2C19 and CYP2B6, two important human epoxygenases that are strongly inhibited by PPOH (IC50 ~300 µM for CYP2C19 and IC50 = 52 µM for CYP2B6) [1]. This represents a minimum 5.6-fold increase in selectivity for MS-PPOH against these off-target isoforms.
| Evidence Dimension | Enzyme Inhibition (IC50) for CYP2C19 |
|---|---|
| Target Compound Data | IC50 > 90 µM |
| Comparator Or Baseline | PPOH: IC50 ~300 µM |
| Quantified Difference | MS-PPOH is at least 3.3-fold less potent against CYP2C19, demonstrating a narrower inhibition profile. |
| Conditions | Recombinant human CYP2C19 enzyme assay, measuring arachidonic acid epoxidation. |
Why This Matters
This selectivity is critical for researchers aiming to dissect the specific role of CYP2C9 without confounding results from the inhibition of other EET-producing enzymes like CYP2C19 or CYP2B6.
- [1] VanAlstine MA, Hough LB. Effects of Acetylenic Epoxygenase Inhibitors on Recombinant Cytochrome P450s. Drug Metabolism and Disposition. 2011; 39(7):1221-1229. View Source
